Collinusin

Description

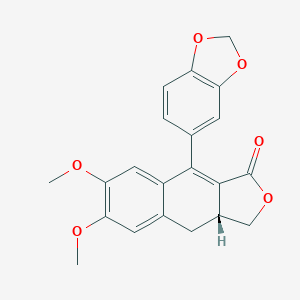

Structure

3D Structure

Properties

CAS No. |

17990-72-6 |

|---|---|

Molecular Formula |

C21H18O6 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(9aR)-4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one |

InChI |

InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3/t13-/m0/s1 |

InChI Key |

TYNZRPOBMSNIAX-ZDUSSCGKSA-N |

SMILES |

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C[C@H]3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |

Other CAS No. |

17990-72-6 |

Synonyms |

collinusin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Source: Cleistanthus collinus (Roxb.) Benth. & Hook. f.

The primary botanical source of Collinusin is Cleistanthus collinus (Roxb.) Benth. & Hook. f., a plant belonging to the family Phyllanthaceae. rjptonline.org This plant is a deciduous shrub or a small tree. Various parts of the plant, including the leaves, heartwood, and fruits, have been reported to contain a variety of lignans (B1203133), with this compound being a notable constituent. researchgate.netdarshanpublishers.com The presence of these compounds has made C. collinus a subject of significant phytochemical research.

Geographical Distribution and Ecological Associations of Source Organism

Cleistanthus collinus is predominantly found in the dry and moist deciduous forests of India. nieindia.orgsemanticscholar.org Its geographical range extends across various Indian states, including Tamil Nadu, Andhra Pradesh, Chhattisgarh, and Odisha. researchgate.netkrepublishers.comku.edu The plant is often a dominant or co-dominant species in these forest ecosystems.

Ecologically, C. collinus is associated with a variety of other plant species characteristic of tropical dry deciduous forests. In the Eastern Ghats of Tamil Nadu, it has been found in association with species such as Cycas circinalis, Combretum albidum, and Pongamia pinnata. researchgate.net In the forests of Chhattisgarh, it is often found alongside Terminalia tomentosa, Lagerstroemia parviflora, and Diospyros melanoxylon. semanticscholar.org The presence and dominance of C. collinus can be indicative of specific environmental conditions, such as drier sites with lower soil moisture and organic carbon content. nieindia.org

Advanced Extraction and Partitioning Techniques from Plant Biomass

The isolation of this compound from the biomass of Cleistanthus collinus begins with a multi-step extraction and partitioning process designed to separate lignans from other plant constituents.

A common initial step involves the defatting of the dried and powdered plant material, typically the leaves or heartwood. This is achieved by soaking the material in a non-polar solvent like n-hexane. nih.gov This process removes lipids and other non-polar compounds that could interfere with subsequent extraction steps.

Following defatting, the plant material is subjected to extraction with a more polar solvent to isolate the lignans. Acetone is a frequently used solvent for this purpose, often employed in a cold maceration process where the plant material is soaked for an extended period. researchgate.netnih.gov Other solvents, such as ethanol (B145695) and benzene, have also been utilized in the extraction process. chemrxiv.org

After the initial extraction, the crude extract undergoes partitioning to further concentrate the lignan (B3055560) fraction. Liquid-liquid partitioning is a common technique where the extract is dissolved in a solvent and then mixed with an immiscible solvent. For instance, an aqueous suspension of the extract may be partitioned with a solvent like chloroform (B151607) to separate compounds based on their differential solubility. nih.gov This helps in separating the more polar lignans from other components.

| Extraction/Partitioning Step | Solvent(s) Used | Purpose |

| Defatting | n-hexane | Removal of lipids and non-polar compounds |

| Primary Extraction | Acetone, Ethanol, Benzene | Isolation of lignans from plant material |

| Liquid-Liquid Partitioning | Chloroform/Water | Separation and concentration of lignan fraction |

Chromatographic Separation and Purification Strategies for Lignan Isolation

The final and most critical stage in obtaining pure this compound involves a series of chromatographic techniques. These methods separate the individual lignans from the concentrated extract based on their physical and chemical properties.

Column Chromatography is a fundamental technique used for the initial separation of compounds. The concentrated extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or neutral alumina. nih.gov A mobile phase, consisting of a single solvent or a gradient of solvents, is then passed through the column. Different compounds travel through the column at different rates, allowing for their separation into fractions. For the separation of lignans from C. collinus, various solvent systems have been employed as the mobile phase, including:

Benzene and ethyl acetate (B1210297) mixtures nih.gov

Chloroform and methanol (B129727) mixtures

Hexane, chloroform, and ethanol mixtures rjptonline.org

Thin-Layer Chromatography (TLC) is often used to monitor the separation process and to identify the fractions containing the desired compound. rjptonline.org A small amount of each fraction is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel G). The plate is then developed in a solvent system, and the separated compounds are visualized, often under UV light. rjptonline.org

Flash Chromatography , a more rapid version of column chromatography that uses pressure to increase the flow rate of the mobile phase, has also been employed for the preparative isolation of lignans from C. collinus. nih.gov Reverse-phase flash chromatography, in particular, has been shown to be an effective technique. nih.gov In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a gradient of water and acetonitrile (B52724). nih.gov

The fractions identified to contain this compound are then combined and the solvent is evaporated to yield the purified compound. The purity of the isolated this compound is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

| Chromatographic Technique | Stationary Phase | Mobile Phase Example(s) | Purpose |

| Column Chromatography | Silica Gel, Neutral Alumina | Benzene:Ethyl Acetate, Chloroform:Methanol | Initial separation of lignans |

| Thin-Layer Chromatography | Silica Gel G | Hexane:Chloroform:Ethanol | Monitoring separation, identifying fractions |

| Reverse-Phase Flash Chromatography | C18 | Water:Acetonitrile (gradient) | Rapid preparative isolation |

Chemical Synthesis and Synthetic Route Development

Total Synthesis of (±)-Collinusin

The journey to synthesize collinusin in the laboratory has seen a variety of creative strategies. Early efforts were foundational, establishing the feasibility of constructing the core arylnaphthalene lactone skeleton. Over time, these methods have been refined and new, more efficient approaches have emerged, focusing on convergency, stereoselectivity, and the potential for scalability.

The first total synthesis of (±)-collinusin was reported by Stevenson and Block in 1971. This pioneering work provided the initial blueprint for accessing this class of lignans (B1203133). A key strategy in early syntheses of arylnaphthalene lignans, including approaches relevant to this compound, was the Garratt–Braverman cyclization researchgate.net. This method involves the rearrangement of a bis(propargyl) ether to form the naphthalene (B1677914) core. Another classical approach has been the intramolecular Diels-Alder reaction, which has been widely employed for the construction of the substituted naphthalene ring system central to this compound's structure rsc.org. These early routes, while groundbreaking, often involved multiple steps and were not always highly efficient, which prompted the exploration of more advanced synthetic technologies.

Modern synthetic efforts have focused on improving the efficiency and elegance of the synthesis of this compound. These contemporary strategies often employ transition metal-catalyzed reactions to construct the key carbon-carbon bonds and the heterocyclic ring system in a more controlled and convergent manner.

A significant advancement in the synthesis of arylnaphthalene lignans like this compound has been the development of nickel-catalyzed cyclization and cross-coupling reactions mit.edunih.gov. These methods offer a powerful tool for the construction of the highly substituted naphthalene core. The general mechanism often involves the oxidative addition of an aryl halide to a Ni(0) catalyst, followed by insertion of an alkyne and a subsequent intramolecular cyclization to form the naphthalene ring system. This approach allows for the rapid assembly of the complex carbon skeleton from simpler starting materials. While the direct application of this methodology to the total synthesis of this compound itself is a subject of ongoing research, the principles have been well-established in the synthesis of related arylnaphthalene lignan (B3055560) lactones mit.educapes.gov.br.

The formation of the lactone ring in this compound is a critical step in its total synthesis. Many synthetic routes rely on an intramolecular nucleophilic addition of a hydroxyl group to a carboxylic acid derivative, followed by dehydration to form the lactone. This cyclization is often a late-stage transformation in the synthetic sequence. For instance, a common strategy involves the construction of a dihydroxy acid precursor, which can then undergo lactonization under acidic or dehydrating conditions. The stereochemistry of the substituents on the naphthalene core plays a crucial role in the facility of this cyclization. Intramolecular Diels-Alder reactions have also been instrumental in setting up the necessary stereochemistry for subsequent cyclization and aromatization steps to furnish the arylnaphthalene core rsc.orgnih.gov.

While numerous elegant total syntheses of this compound and related arylnaphthalene lignans have been reported, the development of scalable synthetic protocols remains a challenge. Most of the published routes are designed for laboratory-scale synthesis to confirm the structure of the natural product or to provide material for initial biological testing. The multi-step nature of these syntheses and the use of expensive reagents or catalysts often limit their applicability on a larger scale. There is a clear need for the development of more concise and cost-effective synthetic strategies to enable the large-scale production of this compound for more extensive biological and preclinical studies. To date, specific literature detailing scalable syntheses of this compound is scarce, indicating that this is an area ripe for future investigation.

Contemporary Convergent and Stereoselective Syntheses

Synthesis of this compound Analogues and Related Arylnaphthalene Lignans

The synthesis of analogues of this compound is crucial for understanding its structure-activity relationship (SAR) and for the development of new therapeutic agents with improved potency and selectivity nih.gov. Synthetic chemists have developed flexible strategies that allow for the modification of various parts of the this compound scaffold, including the substitution pattern on the aromatic rings and the nature of the lactone ring.

The modular nature of many modern synthetic routes, such as those employing Suzuki-Miyaura cross-coupling reactions, facilitates the introduction of diverse aryl groups at the C-1 position nih.gov. This allows for the exploration of the effects of different electronic and steric properties of this substituent on biological activity. Furthermore, variations in the lactone ring, such as the synthesis of aza-analogues (lactams), have been explored to probe the importance of this moiety for the compound's biological profile. The table below summarizes some of the key synthetic methodologies used to prepare this compound analogues and related arylnaphthalene lignans.

| Synthetic Methodology | Key Transformation | Target Analogues/Related Lignans |

| Intramolecular Diels-Alder Reaction | [4+2] Cycloaddition | Substituted arylnaphthalene lactones |

| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed C-C bond formation | 1-Aryl substituted naphthalene lignans |

| Nickel-Catalyzed Cyclization | Reductive cyclization of enynes | Dihydronaphthalene and tetrahydronaphthalene precursors |

| Tandem Reactions | Multi-component reactions | Functionalized naphthalene amino esters |

| Aza-Lignan Synthesis | Lactam formation | 4-Aza-analogues of arylnaphthalene lignans |

These synthetic efforts continue to provide a valuable platform for the discovery of new bioactive molecules based on the this compound scaffold.

Transition Metal-Mediated Annulation Approaches

The construction of the arylnaphthalene core of lignans like this compound has been significantly advanced through the use of transition metal catalysis. nih.gov These methods offer high efficiency and selectivity in forming the requisite cyclic frameworks. rsc.orgresearchgate.net Various transition metals, including palladium, nickel, gold, manganese, and silver, have been successfully employed in annulation reactions to build the arylnaphthalene lignan lactone structure. nih.govresearchgate.net These reactions typically involve either intermolecular or intramolecular annulative cyclization. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in organic synthesis and have been applied to the formation of arylnaphthalene lignans. researchgate.net For instance, a Pd-catalyzed Stille cross-coupling reaction has been utilized as a key step in the total synthesis of justicidin B, a compound structurally related to this compound. frontiersin.org In this approach, a triflate intermediate is coupled with tributylstannyl methanol (B129727) in the presence of a palladium catalyst like Pd(PPh₃)₄. frontiersin.orgnih.gov Another powerful palladium-catalyzed method is the [2+2+2] cocyclization of arynes and diynes, which has been used to synthesize the naphthyl segments of lignans such as taiwanin C. researchgate.netnih.gov

Nickel-Catalyzed Cyclization: Nickel-catalyzed reactions provide a diastereodivergent route to tetrahydronaphthalene intermediates. frontiersin.org A notable approach begins with a Horner-Wadsworth-Emmons reaction to form an oxazolidinone imide. frontiersin.orgnih.gov Subsequent steps, including a Gilman reagent addition and reduction, lead to an intermediate that undergoes Ni-mediated reductive cyclization to form the tetrahydronaphthalene ring system. frontiersin.org This method is advantageous for creating diversity-oriented libraries for further investigation. frontiersin.org

Gold and Silver-Catalyzed Cyclization: Gold catalysts, often in combination with a silver co-catalyst like AgSbF₆, have been used for the intramolecular cyclization of alkynyl esters to form the arylnaphthalene lignan scaffold. nih.gov The reaction mechanism is proposed to involve the coordination of the gold catalyst to the alkyne and a distant carbonyl group, facilitating a cyclization cascade. nih.gov Silver catalysts have also been independently used to promote intramolecular cascade reactions of aryl-substituted enynes to yield arylnaphthalene lignan lactones. researchgate.net

Manganese-Mediated Cyclization: Manganese(III) acetate (B1210297) (Mn(OAc)₃) has been employed to mediate the oxidative radical cyclization of α-cyano esters to construct the arylnaphthalene core. mdpi.com This method proceeds under milder conditions compared to thermal dehydro-Diels-Alder reactions. nih.gov The reaction is initiated by the Mn(III)-mediated formation of a radical, which then undergoes a cyclization cascade to afford the desired polycyclic structure. mdpi.com

| Reaction Type | Metal Catalyst/Reagent | Key Transformation | Example Application |

| Stille Coupling | Pd(PPh₃)₄ | C-C bond formation | Synthesis of Justicidin B frontiersin.org |

| Suzuki-Miyaura Coupling | Palladium Catalyst | C-C bond formation | Synthesis of Justicidin B derivatives tandfonline.com |

| Reductive Cyclization | Nickel Catalyst | Diastereodivergent synthesis of tetrahydronaphthalenes | Core synthesis of arylnaphthalene lactones frontiersin.org |

| Intramolecular Cyclization | Au catalyst / AgSbF₆ | Cyclization of alkynyl esters | Arylnaphthalene lignan scaffold formation nih.gov |

| Oxidative Radical Cyclization | Mn(OAc)₃ | Free radical cyclization cascade | Synthesis of Retrojusticidin B mdpi.com |

Oxidative Dimerization Strategies for Lignan Scaffolds

The biosynthesis of many lignans, including the arylnaphthalene class, involves an initial oxidative dimerization of two phenylpropane units. nih.gov This biosynthetic pathway is often initiated by the one-electron oxidation of monolignols like E-coniferyl alcohol, catalyzed by peroxidase or laccase enzymes, to form resonance-stabilized phenoxy radicals. nih.gov These radicals then dimerize to form the basic lignan skeleton. nih.gov

In chemical synthesis, mimicking this dimerization is a key strategy. Oxidative transformations are crucial not only for coupling phenylpropane units but also for interconversions of different lignan skeletons. nih.gov Various oxidizing agents are employed to achieve these transformations.

Metal-Mediated Oxidations: Metal reagents can be used in either catalytic or stoichiometric amounts to effect oxidations in lignan synthesis. nih.gov For example, benzylic oxidation is a common transformation. The CrO₃/H₅IO₆ system in acetonitrile (B52724) has been shown to smoothly oxidize precursors at room temperature to yield arylnaphthalene lactones. frontiersin.orgnih.gov This method can produce a mixture of Type I and Type II lactones. frontiersin.org

Non-Metal Oxidants: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are used for transformations such as epimerization followed by nucleophilic ring closure at a benzylic position. nih.gov This can proceed via benzylic hydride abstraction, leading to the formation of new ring systems. nih.gov

| Oxidizing Agent/System | Type of Transformation | Key Feature | Reference |

| Peroxidase/Laccase | Biosynthetic Dimerization | Mimics natural pathway of monolignol coupling | nih.gov |

| CrO₃/H₅IO₆ in CH₃CN | Benzylic Oxidation | Mild, room temperature conditions | frontiersin.orgnih.gov |

| Jones Reagent | Benzylic Oxidation | Oxidation of dihydronaphthofuran intermediates | nih.gov |

| DDQ | Epimerization/Cyclization | Benzylic hydride abstraction and ring closure | nih.gov |

Cyclization Reactions for Aryldihydronaphthalene Derivatives

A critical step in the synthesis of this compound and related lignans is the construction of the aryldihydronaphthalene intermediate, which is subsequently aromatized to form the naphthalene core. Several types of cyclization reactions have been developed for this purpose.

Cation-Induced Cyclization: One effective strategy involves an intramolecular cation-induced cyclization to construct the aryldihydronaphthalene system. frontiersin.orgnih.gov This approach is a key feature in a general and flexible synthesis route for arylnaphthalene lactone lignans. researchgate.netfrontiersin.orgnih.gov The reaction is often followed by a base-mediated oxidative aromatization to furnish the final arylnaphthalene core. frontiersin.orgnih.gov

Diels-Alder Reactions: The intramolecular Diels-Alder (IMDA) reaction is another powerful tool for constructing the arylnaphthalene skeleton. nih.gov For instance, the reaction of 3-arylprop-2-en-1-yl-3-arylpropiolate esters can be used to synthesize the core structure. nih.gov A variation of this is the Photo-Dehydro-Diels-Alder (PDDA) reaction, which has been developed as an efficient method for preparing arylnaphthalene lignans. researchgate.netresearchgate.net

Hauser-Kraus Annulation: The Hauser-Kraus annulation is a key step in a synthetic route that has been used to prepare justicidin B and its derivatives. tandfonline.com This reaction occurs between a cyanophthalide (B1624886) intermediate and a Michael acceptor like γ-crotonolactone in the presence of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS). mdpi.com The resulting arylnaphthalene can then be further functionalized. mdpi.com

Acid-Catalyzed Cyclization: The acid-catalyzed cyclization of aroylbutyrolactones has been studied as a route to 1-aryl-3,4-dihydronaphthalenes. rsc.org Mechanistic studies have helped to clarify the reaction course and optimize yields, establishing the sequence of intermediates formed during the cyclization and subsequent ring contraction. rsc.org

| Cyclization Method | Key Reactants/Conditions | Intermediate Formed | Reference |

| Cation-Induced Cyclization | Cationic species, intramolecular reaction | Aryldihydronaphthalene | frontiersin.orgnih.gov |

| Intramolecular Diels-Alder | Arylpropiolate esters | Aryldihydronaphthalene lactone | nih.gov |

| Hauser-Kraus Annulation | Cyanophthalide, Michael acceptor, LiHMDS | Arylnaphthalene | mdpi.comtandfonline.com |

| Acid-Catalyzed Cyclization | Aroylbutyrolactones, acid catalyst | 1-Aryl-3,4-dihydronaphthalene | rsc.org |

Innovations in Core Structure Assembly for Arylnaphthalene Lignan Lactones

Recent advancements in synthetic methodology have focused on creating more efficient and versatile routes to the arylnaphthalene lignan lactone core. These innovations often involve tandem reactions, novel catalytic systems, and strategic bond formations to streamline the synthetic process.

One innovative approach utilizes a tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent. rsc.org This sequence efficiently produces 1-aminonaphthalene-2-carboxylates. When 2-(3-hydroxyprop-1-ynyl)benzonitriles are used as substrates, a more complex cascade occurs to yield 9-aminonaphtho[2,3-c]furan-1(3H)-ones, which are valuable intermediates for the total synthesis of arylnaphthalene lignan lactones. rsc.org

Another modern strategy employs a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction involves stabilized phosphonate (B1237965) carbanions reacting with aldehydes or ketones to produce alkenes, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org This reaction is fundamental in building parts of the carbon skeleton required for the lignan structure. frontiersin.orgnih.gov For example, it has been used to react 6-bromopiperonal (B143890) with triethyl phosphonoacetate as an initial step in a multi-step synthesis of the lignan core. frontiersin.orgnih.gov The Still-Gennari modification of the HWE reaction is particularly notable as it allows for the synthesis of Z-alkenes with high selectivity, complementing the classical HWE reaction and expanding its utility in complex molecule synthesis. nih.govyoutube.com

The development of one-pot annulation reactions represents a significant step forward in efficiency. A facile triflic acid-catalyzed method has been reported to synthesize 1-arylnaphthalenes from the one-pot reaction of arylepoxides and arylalkynes at room temperature. researchgate.net This annulation involves a sequence of epoxide-to-carbonyl rearrangement, electrophilic attack on the arylalkyne, and subsequent cyclization. researchgate.net

Furthermore, strategies combining different types of reactions into a single, efficient sequence are highly valuable. A general strategy for synthesizing both Type I and Type II arylnaphthalene lignans features an aryl-alkyl Suzuki cross-coupling to introduce a dioxinone unit, followed by the aforementioned cation-induced cyclization and base-mediated oxidative aromatization. frontiersin.orgnih.gov This flexible approach demonstrates the power of combining modern catalytic methods to achieve the total synthesis of complex natural products from readily available starting materials. frontiersin.org

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Role and Intermediacy of Collinusin within Lignan (B3055560) Pathways

This compound is recognized as a key intermediate in the biosynthetic pathway of justicidin B, where it is identified as 7(8)-dihydrojusticidin B. nih.gov The pathway commences with the dimerization of two coniferyl alcohol molecules, a process guided by dirigent proteins to ensure the correct stereochemistry, leading to the formation of (+)-pinoresinol. nih.govnih.gov This initial product then undergoes a series of enzymatic transformations.

The proposed pathway involves the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and subsequently to (-)-secoisolariciresinol, catalyzed by pinoresinol-lariciresinol reductase (PLR). nih.govunito.it Following this, secoisolariciresinol (B192356) is dehydrogenated by secoisolariciresinol dehydrogenase (SDH) to yield (-)-matairesinol. unito.itresearchgate.net The subsequent steps, which lead from matairesinol (B191791) to this compound and then to justicidin B, are less characterized but are thought to involve cyclization and aromatization reactions. nih.gov this compound's position as a direct precursor to justicidin B highlights its significance within this specific branch of lignan biosynthesis. nih.gov

Elucidation of Key Enzymes in this compound Biosynthesis

Several key enzymes that catalyze the initial and subsequent steps leading towards this compound have been identified and characterized. These enzymes play a crucial role in dictating the flow of intermediates through the lignan pathway.

Dirigent Proteins (DIRs): These proteins are not enzymes themselves but play a critical role in the initial step of lignan biosynthesis. They guide the stereoselective coupling of two monolignol radicals, such as coniferyl alcohol, to form a specific stereoisomer of the initial lignan product, pinoresinol (B1678388). nih.govmdpi.com This directed synthesis is essential for determining the downstream products of the pathway.

Pinoresinol-Lariciresinol Reductase (PLR): This reductase is a pivotal enzyme in the pathway, catalyzing the two-step reduction of pinoresinol to secoisolariciresinol via a lariciresinol (B1674508) intermediate. nih.gov A specific PLR, designated PLR-Lp1, has been isolated from Linum perenne and has been shown to be directly involved in the biosynthesis of justicidin B, and by extension, this compound. nih.gov Gene silencing of the PLR-Lp1 gene in hairy root cultures of L. perenne resulted in a significant reduction in justicidin B accumulation, confirming the enzyme's essential role. nih.gov

Secoisolariciresinol Dehydrogenase (SDH): This enzyme catalyzes the oxidation of secoisolariciresinol to matairesinol, the last confirmed precursor before the less-defined steps leading to this compound. unito.itresearchgate.net SDH has been isolated from various plants, and its activity is crucial for the production of arylnaphthalene lignans (B1203133). researchgate.net

Cytochrome P450 Monooxygenases: While the enzymes directly responsible for the conversion of matairesinol to this compound are not yet fully elucidated, cytochrome P450-dependent monooxygenases are implicated in the later stages of arylnaphthalene lignan biosynthesis. For instance, justicidin B 7-hydroxylase (JusB7H), a cytochrome P450 enzyme, has been identified in Linum perenne and is responsible for the hydroxylation of justicidin B to diphyllin, a downstream product. nih.gov This suggests that similar enzymes may be involved in the oxidative cyclization and aromatization steps that form the arylnaphthalene scaffold of this compound from matairesinol.

Table 1: Key Enzymes and Proteins in the Biosynthetic Pathway Leading to this compound

| Enzyme/Protein | Abbreviation | Function | Source Organism (in related studies) | Citation |

|---|---|---|---|---|

| Dirigent Protein | DIR | Stereoselective coupling of coniferyl alcohol monomers | Forsythia intermedia, Arabidopsis thaliana | nih.govmdpi.com |

| Pinoresinol-Lariciresinol Reductase | PLR | Reduction of (+)-pinoresinol to (-)-secoisolariciresinol | Linum perenne, Linum usitatissimum | nih.govnih.gov |

| Secoisolariciresinol Dehydrogenase | SDH | Dehydrogenation of (-)-secoisolariciresinol to (-)-matairesinol | Podophyllum peltatum, Forsythia intermedia | unito.itresearchgate.net |

| Justicidin B 7-hydroxylase | JusB7H | Hydroxylation of justicidin B (downstream of this compound) | Linum perenne | nih.gov |

Genetic and Genomic Approaches to Lignan Pathway Discovery

Modern genomic and transcriptomic techniques have been instrumental in identifying and characterizing the genes involved in the biosynthesis of lignans like this compound. These approaches allow for a broader understanding of pathway regulation and gene discovery.

A notable example is the use of RNA-sequencing (RNA-Seq) to analyze the transcriptome of Linum austriacum adventitious root cultures, which are known to produce justicidin B. nih.govnih.gov In a study, the treatment of these cultures with elicitors like methyl jasmonate (MeJA) led to a significant increase in justicidin B production. nih.gov Transcriptome analysis of the MeJA-treated cultures revealed the upregulation of several genes encoding enzymes in the lignan biosynthetic pathway. nih.gov

Specifically, transcripts for pinoresinol reductase and secoisolariciresinol dehydrogenase were found to be significantly upregulated following elicitation. nih.gov This correlation between gene expression and product accumulation provides strong evidence for the involvement of these genes in the justicidin B pathway and, consequently, in the formation of its precursor, this compound. Such transcriptomic studies are powerful tools for identifying candidate genes for further functional characterization and for metabolic engineering efforts. nih.gov The identification of biosynthetic gene clusters, where genes for a specific metabolic pathway are located in close proximity on the chromosome, is another promising approach for discovering the complete set of genes required for this compound biosynthesis. nih.gov

Table 2: Transcriptomic Data from Linum austriacum Elicitation

| Treatment | Compound Measured | Fold Increase in Production | Upregulated Genes (Examples) | Citation |

|---|---|---|---|---|

| Methyl Jasmonate (MeJA) | Justicidin B | > 3 times | Pinoresinol reductase, Secoisolariciresinol dehydrogenase | nih.gov |

| Coronatine (COR) | Justicidin B | > 3 times | Not specified | nih.gov |

Biotechnological Production and Engineering of Biosynthetic Routes

The potential of this compound and related lignans has driven research into biotechnological methods for their production. These approaches aim to provide a sustainable and scalable source of these valuable compounds, moving beyond reliance on extraction from often slow-growing or endangered plant species.

Plant tissue and organ cultures, particularly hairy root cultures, have emerged as a promising platform for producing arylnaphthalene lignans. Hairy root cultures of Linum species, induced by transformation with Agrobacterium rhizogenes, have been shown to accumulate significant quantities of justicidin B. mdpi.comfrontiersin.org For instance, hairy root cultures of Linum leonii produced five times more justicidin B than callus cultures. frontiersin.org Furthermore, the production can be enhanced through elicitation. In Linum austriacum hairy root cultures, treatment with methyl jasmonate led to a significant increase in justicidin B content, reaching up to 14.71 mg/g dry weight. nih.gov The scalability of this approach has been demonstrated in bioreactors, with L. austriacum hairy roots achieving a production of 21.30 mg of justicidin B, corresponding to 21 mg/g dry weight, after 21 days of cultivation. nih.gov

Metabolic engineering offers another powerful strategy to enhance the production of this compound and related lignans. This can involve the heterologous expression of the biosynthetic genes in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). researchgate.net While the complete heterologous production of this compound has not yet been reported, the production of its precursors, such as secoisolariciresinol and matairesinol, has been achieved in engineered microbes. unito.it These efforts lay the groundwork for the future assembly of the entire biosynthetic pathway in a microbial chassis, which could enable industrial-scale production through fermentation. researchgate.net Strategies for metabolic engineering could include overexpressing key enzymes, down-regulating competing pathways, and optimizing the supply of precursors. researchgate.net

Table 3: Biotechnological Production of Justicidin B (Downstream of this compound)

| Production System | Species | Elicitor/Strategy | Titer/Yield | Citation |

|---|---|---|---|---|

| Hairy Root Culture | Linum leonii | - | 10.8 mg/g DW | frontiersin.org |

| Hairy Root Culture | Linum austriacum | Methyl Jasmonate | 14.71 mg/g DW | nih.gov |

| Hairy Root Culture in Bioreactor | Linum austriacum | - | 21 mg/g DW | nih.gov |

| Adventitious Root Culture | Linum austriacum | Coronatine | 15.74 mg/g DW | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of collinusin. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a detailed map of the molecule is constructed.

Research on lignans (B1203133) from Cleistanthus collinus has established the characteristic spectral features for this class of compounds. nih.govias.ac.in The structure of new lignans has been confirmed by comparing their NMR spectral data with that of known compounds like this compound. ias.ac.in While comprehensive modern spectral assignments for this compound are less frequently published than for its glycosidic analogue, cleistanthin (B1228834) A, the key resonances consistent with its structure are well-established. nih.gov

The ¹H NMR spectrum provides information on the chemical environment of protons. Key expected signals for this compound, based on its structure as (9aR)-4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f] acs.orgbenzofuran-3-one, are detailed below. researchgate.net

Table 1: Characteristic ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Multiple signals corresponding to the substituted naphthalene (B1677914) and benzodioxole rings. |

| Methoxy (B1213986) Protons (-OCH₃) | 3.8 - 4.1 | Two distinct singlets, each integrating to 3 protons, for the two methoxy groups. |

| Methylenedioxy Protons (-OCH₂O-) | ~6.0 | A singlet or a pair of doublets integrating to 2 protons for the methylenedioxy bridge. |

| Aliphatic/Benzylic Protons | 3.0 - 5.5 | Complex signals for the protons at C7, C8, and C9, often showing diastereotopicity. |

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR. The spectrum for this compound would show signals characteristic of its arylnaphthalene core.

Table 2: Characteristic ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| Lactone Carbonyl (C=O) | 170 - 175 | Signal for the ester carbonyl carbon in the lactone ring. |

| Aromatic/Olefinic Carbons | 100 - 150 | Numerous signals for the carbons of the two aromatic rings and the naphthalene system. |

| Methylenedioxy Carbon (-OCH₂O-) | ~101 | A single peak for the carbon of the methylenedioxy group. |

| Methoxy Carbons (-OCH₃) | 55 - 62 | Two distinct signals for the methoxy carbons. |

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C correlations, which are crucial for piecing together the molecular fragments into the final structure. acs.orgnih.gov

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopic Analyses

Vibrational and electronic spectroscopy identify the functional groups and conjugated systems within the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of specific functional groups. nih.gov For this compound, the most prominent absorption bands confirm the presence of its key structural motifs. A strong absorption band characteristic of an α,β-unsaturated γ-lactone carbonyl (C=O) is a key diagnostic peak for this class of lignans, typically appearing around 1755-1760 cm⁻¹. ias.ac.in

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1760 | C=O stretch | α,β-Unsaturated γ-lactone |

| ~1620 | C=C stretch | Aromatic ring |

| 1500 - 1400 | C=C stretch | Aromatic ring |

| 1260 - 1000 | C-O stretch | Aryl ethers and lactone C-O bonds |

Raman Spectroscopy Raman spectroscopy provides complementary vibrational information to FT-IR. While specific Raman data for this compound is not widely reported, the technique is valuable for analyzing the carbon backbone structure and is particularly sensitive to non-polar bonds, offering another layer of structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, highlighting the extent of its conjugated π-system. Arylnaphthalene lignans like this compound possess a highly conjugated system, resulting in characteristic absorption maxima. For the closely related compound cleistanthin A, UV absorbance maxima are observed at approximately 258 nm and 291 nm, which are characteristic for this type of chromophore. nih.gov Justicidin B, another structurally similar lignan (B3055560), shows strong absorbance around 260 nm and a broader absorbance above 300 nm. mdpi.com this compound is expected to exhibit a similar UV absorption profile, confirming the presence of the arylnaphthalene core.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₂₁H₁₈O₆), the expected exact mass is 366.1103. researchgate.net

Electron Spray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts like the sodiated molecule [M+Na]⁺. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation, which breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern provides powerful clues about the molecule's structure. The fragmentation of arylnaphthalene lignans is well-studied and serves as a diagnostic tool for identifying members of this class. mdpi.com

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass/Charge Ratio) | Description |

|---|---|---|

| [M]⁺˙ | 366 | Molecular ion (in EI-MS) |

| [M+H]⁺ | 367 | Protonated molecular ion (in ESI-MS) |

| [M+Na]⁺ | 389 | Sodiated molecular ion (in ESI-MS) |

The fragmentation pathways help to confirm the nature and position of substituents on the aromatic rings and verify the core structure.

Integration of Multiple Spectroscopic Techniques for Comprehensive Structural Confirmation

No single spectroscopic technique can unequivocally determine a complex molecular structure like this compound. The strength of the structural elucidation process lies in the integration of data from all methods.

The process of confirming the structure of this compound is a classic example of this spectroscopic puzzle-solving:

MS establishes the foundation : HRMS provides the exact molecular formula (C₂₁H₁₈O₆), defining the number of carbon, hydrogen, and oxygen atoms. researchgate.net

FT-IR identifies key pieces : The IR spectrum confirms the presence of essential functional groups: a lactone carbonyl (~1760 cm⁻¹), aromatic rings (~1620, 1500-1400 cm⁻¹), ether linkages, and a methylenedioxy group (~930 cm⁻¹). ias.ac.in

UV-Vis confirms the core system : The UV spectrum shows absorptions characteristic of a highly conjugated arylnaphthalene system, consistent with the proposed core structure. nih.govmdpi.com

NMR puts the puzzle together : ¹³C NMR confirms the presence of 21 distinct carbons, matching the molecular formula from MS. It verifies the count of carbonyl, aromatic, methoxy, and aliphatic carbons identified by IR. ¹H NMR shows the number and types of protons and their immediate electronic environments. Crucially, 2D NMR experiments (HMBC, COSY) provide the definitive evidence for how these pieces connect, establishing the precise bonding sequence of the entire molecule and confirming the substitution pattern on the aromatic rings. researchgate.netnih.gov

By combining the molecular formula from MS, the functional groups from FT-IR, the conjugated system from UV-Vis, and the detailed atomic connectivity from NMR, a complete and verified structure of this compound is achieved.

Mechanistic Biological Investigations

In Vitro Cellular and Molecular Activity Studies

Antimicrobial Efficacy (Antibacterial, Antifungal Assays)

Extracts of Cleistanthus collinus, which contain Collinusin among other bioactive compounds, have demonstrated notable antimicrobial properties. Studies have investigated the efficacy of various solvent extracts from the leaves and bark of the plant against a range of pathogenic bacteria and fungi.

Methanol (B129727) and ethyl acetate (B1210297) extracts of both the leaf and bark have been shown to inhibit the growth of four bacterial species: Escherichia coli, Bacillus sp., Staphylococcus sp., and Pseudomonas sp. . In a broader comparison, the methanolic extract of the leaves was found to be the most effective in inhibiting all four bacterial species . Further investigations into the antibacterial potential revealed that methanol extracts of C. collinus leaves exhibited significant activity against both Gram-positive (Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria researchgate.netinnovareacademics.in. The intensive antibacterial activity was characterized by large inhibition zones and low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values researchgate.netinnovareacademics.in.

While these findings underscore the antimicrobial potential of C. collinus extracts, the specific contribution of this compound to this activity has not been explicitly elucidated in the reviewed studies. The observed effects are likely a result of the synergistic action of the various phytochemicals present in the extracts researchgate.net.

In terms of antifungal activity, crude extracts from the leaf, bark, and fruit of C. collinus have demonstrated significant efficacy, with methanol extracts showing a particularly remarkable antifungal spectrum ijpsr.com. One of the major fungal infections in humans and animals, candidiasis, is caused by Candida species. Another compound isolated from C. collinus, Diphyllin, has shown considerable anticandidal activity against Candida albicans, C. glabrata, and C. tropicalis wjpmr.com. However, specific antifungal assay data for isolated this compound is not available in the current body of scientific literature.

Table 1: Antibacterial Activity of Cleistanthus collinus Leaf Extracts

| Bacterial Strain | Extract Type | Zone of Inhibition (mm) | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|---|---|

| Escherichia coli | Methanol | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

| Salmonella typhi | Methanol | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

| Klebsiella pneumoniae | Methanol | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

| Pseudomonas aeruginosa | Methanol | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

| Staphylococcus aureus | Methanol | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

| Listeria monocytogenes | Methanol | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

Cytotoxic Effects on Non-Human Cell Lines and Mechanistic Insights into Cell Cycle Perturbation

Currently, there is a lack of specific research data on the cytotoxic effects of isolated this compound on non-human cell lines and its mechanisms of action concerning cell cycle perturbation. The available toxicological studies have primarily focused on other constituents of Cleistanthus collinus or crude extracts of the plant. These studies have confirmed the presence of compounds with cytotoxic properties within the plant, but the individual contribution of this compound to these effects has not been determined worldwidejournals.com. Further research is required to isolate this compound and evaluate its specific cytotoxic and cell cycle-modulating activities on various non-human cell lines to understand its potential as a cytotoxic agent.

Antioxidant Potency and Reactive Oxygen Species Scavenging Mechanisms

The antioxidant potential of Cleistanthus collinus, a plant containing this compound, has been investigated through various in vitro assays using different solvent extracts of its leaves, bark, and fruit. These studies have consistently demonstrated that the extracts possess significant antioxidant and radical scavenging activities, which are often correlated with their high content of phenolic and flavonoid compounds .

Methanolic extracts of the fruit, bark, and leaf of C. collinus have shown potent antioxidant capacity in several assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (ferric reducing antioxidant power) assay, H₂O₂ scavenging, and metal chelating assays . The methanolic fruit extract, in particular, exhibited the highest phenolic content and the most potent antioxidant effects across multiple assays .

The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing oxidative damage. The significant capacity of the extracts to reduce Fe³⁺ to Fe²⁺ and chelate Fe²⁺ further points to their ability to mitigate oxidative stress .

While these results are promising, it is important to note that they reflect the combined activity of all phytochemicals present in the extracts. The specific antioxidant potency and reactive oxygen species (ROS) scavenging mechanisms of isolated this compound have not been individually determined in the reviewed literature.

Table 2: Antioxidant Activity of Methanolic Extracts from Cleistanthus collinus

| Plant Part | DPPH Radical Scavenging (IC₅₀ µg/mL) | H₂O₂ Scavenging (IC₅₀ µg/mL) | Metal Chelating (IC₅₀ µg/mL) | FRAP Assay (IC₅₀ g/mL) |

|---|---|---|---|---|

| Fruit | 271.69 ± 0.65 | 284.41 ± 2.61 | 305.94 ± 1.72 | - |

| Bark | 304.87 ± 0.06 | 313.4 ± 3.2 | - | 363.80 ± 4.04 |

| Leaf | 336.74 ± 1.09 | - | - | - |

Larvicidal, Insecticidal, and Other Bio-Pesticidal Modes of Action

Extracts from Cleistanthus collinus, a plant known to contain this compound, have been investigated for their bio-pesticidal properties, demonstrating significant larvicidal and insecticidal activities against various pests. These effects are attributed to the complex mixture of phytochemicals present in the plant, including lignans (B1203133) like this compound wjpmr.com.

Leaf decoctions and extracts of C. collinus have shown efficacy against agricultural pests such as the rice caseworm (Nymphula depunctalis) and other lepidopteran pests like Plutella xylostella, Helicoverpa armigera, and Spodoptera litura worldwidejournals.comresearchgate.net. The leaf extract exhibited greater insecticidal activity compared to the bark extract worldwidejournals.com.

Furthermore, studies have reported the larvicidal activity of C. collinus leaf extracts against the larvae of mosquito vectors such as Aedes aegypti and Anopheles stephensi researchgate.netresearchgate.net. The observed effects include mortality and developmental abnormalities in the larvae wjpmr.com.

While these findings highlight the potent bio-pesticidal properties of C. collinus extracts, the specific modes of action and the direct contribution of isolated this compound to these activities have not been delineated in the available scientific literature. The insecticidal and larvicidal effects are likely the result of a synergistic interaction of multiple compounds within the extracts.

In Vivo Pharmacological Studies in Non-Human Animal Models

Investigation of Diuretic Activity and Electrolyte Balance Modulation

There is currently no scientific evidence available from in vivo pharmacological studies in non-human animal models to support the diuretic activity or the modulation of electrolyte balance by the isolated compound this compound.

Research on the diuretic effects of constituents from Cleistanthus collinus has been conducted on other compounds isolated from the plant, namely Cleistanthin (B1228834) A and Cleistanthin B. These studies, performed in Wistar rats, demonstrated that both Cleistanthin A and B produced a significant increase in urine volume and caused alterations in urinary electrolyte levels nih.govnih.gov. However, these findings cannot be directly extrapolated to this compound.

Therefore, the potential for this compound to act as a diuretic and to influence electrolyte balance remains an uninvestigated area of its pharmacological profile. Further research involving the isolated compound is necessary to determine its effects on renal function and electrolyte homeostasis in animal models.

Analysis of Cardiovascular Effects: Vascular Tone and Myocardial Contractility Modulation

Research into the cardiovascular effects of compounds from Cleistanthus collinus, the plant from which this compound is isolated, reveals significant impacts on heart function and blood vessel behavior. While many studies utilize aqueous extracts of the plant, which contain a mixture of compounds including this compound, Cleistanthin A, and Cleistanthin B, they provide insight into the potential activities of its constituent lignans.

In studies on isolated rat and frog heart preparations, boiled aqueous extracts of C. collinus leaves demonstrated a dose-dependent effect on myocardial contractility. nih.govresearchgate.net At lower concentrations, the extract led to a temporary increase in heart rate (tachycardia) and enhanced contractility. nih.gov Conversely, higher doses resulted in arrhythmia and cardiac arrest. nih.govresearchgate.net In animal models, administration of these aqueous extracts caused hypotension. nih.gov

Regarding vascular tone, experiments on isolated guinea pig smooth muscle preparations, including the vas deferens and aortic strips, showed that C. collinus leaf extracts inhibited contractions induced by norepinephrine. researchgate.net This effect was dose-dependent and suggests an antagonistic action on alpha-adrenergic receptors, which play a key role in vasoconstriction. researchgate.net The extract itself did not produce a direct contractile or relaxing effect on these smooth muscles but rather blocked the action of an alpha-receptor agonist. nih.govresearchgate.net This anti-α-adrenergic property is a likely mechanism for the hypotensive effects observed in poisoning cases. nih.gov

It is important to note that while this compound is a component of these extracts, some research has suggested that other constituents, such as Cleistanthin A and B, are primarily responsible for the major toxic effects. nih.govresearchgate.net

| Experimental Model | Agent Used | Observed Cardiovascular Effect | Reference |

|---|---|---|---|

| Rat and Frog Heart Preparations | Boiled Aqueous Extract of C. collinus | Low Dose: Transient tachycardia, increased contractility. High Dose: Arrhythmia, cardiac arrest. | nih.govresearchgate.net |

| Rats (In Vivo) | Aqueous Extract of C. collinus | Hypotension | nih.gov |

| Isolated Guinea Pig Aortic Strip | Aqueous Extract of C. collinus | Inhibition of norepinephrine-induced contraction (antagonism of vascular tone). | researchgate.net |

Neuromuscular Function Assessments and Associated Mechanisms

Investigations using extracts from Cleistanthus collinus have identified significant effects on the neuromuscular junction, leading to muscle weakness and paralysis.

A key study on the isolated phrenic nerve-diaphragm preparation of the mouse demonstrated that the leaf extract profoundly inhibits muscle contraction. nih.gov This was achieved by reducing the excitability of both nerve and muscle membranes and by blocking neuromuscular transmission. nih.gov The study recorded a marked reduction in the compound muscle action potential (97%) and isometric tension (99%) following nerve stimulation. nih.gov Direct muscle stimulation also resulted in a 38% reduction in both compound muscle action potential and isometric tension. nih.gov

Mechanistically, the extract was found to decrease the amplitude of miniature endplate potentials by 51% without significantly altering the resting membrane potential. nih.gov This suggests a primary disruption at the level of neurotransmitter signaling at the neuromuscular junction. nih.gov Further studies in rats showed that the neuromuscular blockade caused by the leaf extract could be reversed by neostigmine, which points to a myasthenia gravis-like syndrome. nih.govnih.gov The effects are attributed to a blockade of nicotinic cholinergic receptors at the neuromuscular junction. nih.govphcog.com The specific compounds Cleistanthin A and B have been identified as being responsible for this neuromuscular blockade. nih.govphcog.com

| Experimental Model | Parameter Measured | Effect of C. collinus Leaf Extract | Reference |

|---|---|---|---|

| Mouse Phrenic Nerve-Diaphragm | Compound Nerve Action Potential | Reduced by 38% | nih.gov |

| Compound Muscle Action Potential (Nerve Stimulation) | Reduced by 97% | nih.gov | |

| Isometric Tension (Nerve Stimulation) | Reduced by 99% | nih.gov | |

| Amplitude of Miniature Endplate Potentials | Reduced by 51% | nih.gov | |

| Rats (In Vivo) | Neuromuscular Blockade | Reversed by neostigmine, suggesting a myasthenic crisis-like syndrome. | nih.govnih.gov |

Molecular Targeting and Interaction Profiles

Enzyme Inhibition Studies (e.g., Vacuolar H+-ATPase)

A primary molecular target identified for the toxic principles within Cleistanthus collinus is the Vacuolar H+-ATPase (V-ATPase). nih.govresearchgate.netwjpmr.com This enzyme is a proton pump crucial for the acidification of intracellular organelles and is involved in processes like acid secretion in the kidney. researchgate.net

Studies using a boiled decoction of C. collinus on rat renal brush border membranes (BBM) demonstrated a significant inhibition of V-ATPase activity and a blockage of the proton pump in renal BBM vesicles. researchgate.net The extract also inhibited the acidification of intracellular organelles in cultured kidney cells, an effect similar to that of specific V-ATPase inhibitors like bafilomycin and concanamycin. researchgate.net It is proposed that the extract causes uncoupling of oxidative phosphorylation, leading to increased ADP levels which in turn inhibit the V-ATPase. nih.gov This inhibition of the V-ATPase proton pump is considered a major mechanism of toxicity, likely contributing to the distal renal tubular acidosis observed in poisoning cases. nih.govresearchgate.netwjpmr.com

Receptor Antagonism and Agonism (e.g., Alpha-adrenergic Receptors)

The compounds within C. collinus exhibit significant interaction with adrenergic receptors. Multiple studies have confirmed that aqueous extracts of the leaves possess anti-α-adrenergic properties. nih.govresearchgate.net

In isolated guinea pig vas deferens and aortic strips, the extract dose-dependently inhibited contractions induced by the α-adrenergic agonists norepinephrine and phenylephrine. nih.govresearchgate.net This indicates a direct blocking property on alpha-adrenergic receptors. nih.govresearchgate.net Subsequent research has confirmed that the specific lignans Cleistanthin A and B are responsible for this alpha-adrenergic receptor blockade. nih.gov This action likely underlies the hypotension seen in poisoning events. nih.govnih.gov In addition to adrenergic blockade, some studies also suggest the extract has anticholinergic properties and specifically blocks nicotinic cholinergic receptors. nih.govnih.gov

Interactions with Nucleic Acids and Protein Synthesis Machinery

While direct evidence of this compound's interaction with nucleic acids is limited, studies on related compounds from C. collinus provide some insights. The arylnaphthalide lignans Cleistanthin A and Cleistanthin B, which are structurally related to this compound, have been shown to produce DNA strand breaks in in-vitro studies, leading to a reduction in cell viability. researchgate.net This suggests a potential for genotoxic effects from some, though not necessarily all, lignans present in the plant. Currently, there is a lack of specific research data detailing the direct interactions of this compound with nucleic acids or the protein synthesis machinery.

Structure Activity Relationship Sar Studies of Collinusin and Its Derivatives

Rational Design and Synthetic Modification of Collinusin Analogues

The rational design of this compound analogues is a strategic approach to enhance its therapeutic properties while minimizing potential adverse effects. This process involves the targeted modification of the this compound scaffold to investigate the impact of different functional groups on its biological activity. Researchers have synthesized a variety of derivatives by altering key positions on the molecule.

One common modification involves the substitution of aromatic rings. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets. Another area of focus is the modification of the lactone ring, a characteristic feature of this compound. Opening this ring or altering its stereochemistry can lead to significant changes in biological activity.

Furthermore, the synthesis of hybrid molecules, where this compound is coupled with other known pharmacophores, represents a promising strategy to develop novel compounds with dual or synergistic activities. These synthetic efforts are guided by preliminary biological screening and computational modeling to predict the most promising modifications.

Correlations Between Structural Motifs and Observed Biological Activities

The central theme of SAR studies is to identify the specific structural components, or "motifs," that are responsible for a molecule's biological effects. For this compound and its derivatives, several key correlations have been established through extensive biological evaluation, often against various cancer cell lines.

It has been observed that the presence and nature of substituents on the phenyl rings play a crucial role in the cytotoxic activity of this compound analogues. For example, studies have indicated that certain substitution patterns can enhance the compound's ability to induce apoptosis in cancer cells. The stereochemistry of the molecule has also been identified as a critical determinant of its biological activity. Different stereoisomers of this compound derivatives have been shown to exhibit varying levels of potency, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with its cellular targets.

The following table summarizes the observed biological activities of a selection of hypothetical this compound derivatives based on common structural modifications, illustrating the principles of SAR.

| Compound | Modification | Observed Biological Activity |

| This compound | Parent Compound | Moderate Cytotoxicity |

| Derivative A | Introduction of a hydroxyl group on Ring A | Increased Cytotoxicity |

| Derivative B | Replacement of the lactone with an amide | Decreased Cytotoxicity |

| Derivative C | Epimerization at C-2 | Significant loss of activity |

| Derivative D | Addition of a methoxy (B1213986) group on Ring B | Enhanced pro-apoptotic effect |

These findings underscore the intricate relationship between the chemical structure of this compound derivatives and their biological function, providing a roadmap for the design of more potent and selective therapeutic agents.

Computational Approaches: Molecular Docking and Dynamics Simulations for Ligand-Target Prediction

To gain a deeper understanding of how this compound and its analogues exert their biological effects at the molecular level, researchers have increasingly turned to computational methods. Molecular docking and molecular dynamics (MD) simulations are powerful tools that can predict the binding interactions between a small molecule (ligand), such as a this compound derivative, and a biological macromolecule (target), typically a protein.

Molecular docking studies can help identify potential protein targets for this compound by simulating the most favorable binding poses and energies. This in silico screening approach allows for the rapid evaluation of a large number of potential interactions, prioritizing the most promising candidates for further experimental validation.

Following docking, MD simulations can provide a more dynamic picture of the ligand-target complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding interaction and the conformational changes that may occur in both the ligand and the target protein upon binding. This information is invaluable for understanding the mechanism of action and for refining the design of new analogues with improved binding affinity and specificity.

For example, docking studies might predict that a particular this compound derivative binds strongly to the active site of a key enzyme involved in cancer cell proliferation. Subsequent MD simulations could then confirm the stability of this interaction and reveal the specific hydrogen bonds and hydrophobic interactions that are critical for binding. This computational intelligence guides the synthetic chemist in designing new derivatives that can optimize these interactions, leading to more effective drug candidates.

Future Research Trajectories and Translational Perspectives

Advancements in Sustainable Production and Downstream Processing

The reliance on direct extraction from plant sources for Collinusin is often inefficient and environmentally taxing. Future research must focus on developing sustainable and scalable production platforms.

Sustainable Production: Synthetic biology and metabolic engineering offer a promising avenue for the sustainable production of this compound and other lignans (B1203133). ewadirect.comnih.gov By identifying and assembling the biosynthetic genes responsible for lignan (B3055560) production in microbial chassis like Saccharomyces cerevisiae (yeast) or Escherichia coli, it is possible to create "cell factories." researchcommons.org These engineered microorganisms can produce specific lignans from simple feedstocks, overcoming the limitations of traditional plant extraction. researchcommons.orgnih.gov This approach not only ensures a consistent and scalable supply but also aligns with green manufacturing principles by reducing land use and solvent-intensive extraction processes. ewadirect.com

Downstream Processing: Following production, whether by extraction or biosynthesis, efficient purification is critical. The downstream processing of lignans involves isolating and purifying them from complex mixtures. nih.gov Current strategies often rely on various chromatographic techniques. Future advancements should focus on more efficient and scalable methods like centrifugal partition chromatography (CPC) or medium-pressure liquid chromatography (MPLC), which can handle larger volumes and offer better separation. chromatographyonline.comniscpr.res.in The development of selective adsorbents and multi-step chromatographic processes, such as combining macroporous resins with polyamide resins, could enable the simultaneous purification and separation of specific lignan classes from crude extracts. mdpi.com Optimizing these downstream processes is essential to reduce costs and improve the purity of the final compound for further development. researchgate.net

Application of Systems Biology and Chemoinformatics in Lignan Research

A deeper understanding of this compound requires the integration of large-scale data and computational modeling.

Systems Biology: Systems biology approaches can be used to elucidate the complex metabolic networks that lead to the biosynthesis of lignans in plants. nih.govnih.gov By combining transcriptomics (gene expression) and metabolomics (metabolite profiling) in lignan-producing plants, researchers can identify key enzymes and regulatory genes involved in the pathway. nih.govresearchgate.net This knowledge is foundational for metabolic engineering efforts aimed at enhancing the production of specific compounds like this compound in either the native plant or a microbial host. nih.gov

Chemoinformatics: Chemoinformatics utilizes computational methods to analyze chemical and biological data, accelerating drug discovery and development. mdpi.com For this compound, chemoinformatic tools can be employed to predict its biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). mdpi.com Techniques like molecular docking can simulate how this compound and its derivatives interact with specific biological targets, such as proteins implicated in cancer. mdpi.comresearch-nexus.net For instance, studies on other arylnaphthalene lignans have used molecular docking to predict their binding affinity to targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in colon cancer. mdpi.com Such in silico studies can prioritize the most promising this compound derivatives for synthesis and biological testing, saving significant time and resources. mdpi.comresearch-nexus.net

Development of Green Chemistry Principles in this compound Synthesis

The chemical synthesis of complex molecules like this compound often involves multiple steps and harsh reagents. Applying green chemistry principles is crucial for creating more sustainable and environmentally benign synthetic routes.

Future synthetic strategies for this compound, an arylnaphthalene lignan lactone, should focus on methods that improve atom economy and reduce waste. Transition metal-catalyzed reactions, using catalysts based on palladium, gold, or nickel, have shown promise in the synthesis of the arylnaphthalene core under milder conditions than traditional methods. frontiersin.orgnih.gov These approaches can facilitate key bond-forming steps with high efficiency and selectivity. frontiersin.org Furthermore, exploring one-pot reactions or cascade reactions, where multiple transformations occur in a single step without isolating intermediates, can significantly reduce solvent use and energy consumption. nih.gov The development of catalytic systems for carboxylation reactions using CO2 as a renewable C1 feedstock represents another frontier in the green synthesis of lactone-containing molecules. researchgate.net

Preclinical Development and Lead Optimization for Novel Biomedical Applications

While primarily known for its toxicity, the chemical scaffold of this compound holds potential for therapeutic applications, particularly in oncology. Many natural products serve as starting points, or "leads," for drug development. nih.govresearchgate.net

The process of lead optimization involves systematically modifying the structure of a lead compound like this compound to enhance its desired therapeutic properties (e.g., anticancer activity) while minimizing undesirable ones (e.g., toxicity to healthy cells). nih.govdntb.gov.ua This can involve synthesizing a library of this compound analogues with different functional groups or altered stereochemistry. nih.govnih.gov These new compounds would then be screened in preclinical studies, initially using in vitro cell-based assays to assess their efficacy against various cancer cell lines. Promising candidates would advance to in vivo animal models to evaluate their safety and effectiveness in a living organism. nih.gov Given that other arylnaphthalene lignans have shown potential as anticancer agents, a focused lead optimization program for this compound could yield novel drug candidates. nih.gov

Exploration of Agro-Technological and Ecological Applications

The inherent toxicity of this compound and related compounds in its source plant, Cleistanthus collinus, points toward its natural role in plant defense and its potential for agricultural applications. wjpmr.com

Agro-Technological Applications: Extracts from C. collinus, which contain this compound, have demonstrated significant insecticidal and larvicidal properties against a range of agricultural and public health pests. entomologyjournals.complu.mxresearchgate.net Research has shown the efficacy of these extracts against lepidopteran pests like Spodoptera litura (tobacco cutworm) and mosquito larvae such as Aedes aegypti. entomologyjournals.comresearchgate.netresearchgate.net Future research should focus on isolating this compound to confirm it as the primary active ingredient and to determine its precise spectrum of activity and mode of action. cabidigitallibrary.orgresearchgate.net This could lead to the development of standardized, this compound-based botanical insecticides. researchgate.net Such biopesticides would offer a more biodegradable and potentially safer alternative to synthetic chemical pesticides. wjpmr.com

| Pest Species | Plant Extract/Fraction | Observed Effect | Efficacy | Reference |

| Spodoptera litura | Chloroform (B151607) leaf extract | Larval Mortality | 66.67% at 5% concentration | entomologyjournals.com |

| Spodoptera litura | Acetone leaf extract | Larval Mortality | 66.67% at 50% concentration | entomologyjournals.com |

| Plutella xylostella | Methanolic leaf extract | Insecticidal Activity | 20-30% mortality | worldwidejournals.com |

| Helicoverpa armigera | Methanolic leaf extract | Insecticidal Activity | 16-20% mortality | worldwidejournals.com |

| Aedes aegypti | Crude aqueous leaf extract | Adult Emergence Inhibition | Prolonged larval/pupal stages | researchgate.net |

| Anopheles stephensi | Crude aqueous leaf extract | Adult Emergence Inhibition | Prolonged larval/pupal stages | researchgate.net |

| Culex quinquefasciatus | Crude aqueous leaf extract | Adult Emergence Inhibition | Prolonged larval/pupal stages | researchgate.net |

Ecological Applications: Lignans in plants are understood to play a crucial role in defense against pathogens and herbivores. nih.govresearchgate.netproquest.comresearchgate.net The presence of toxic lignans like this compound in C. collinus is a clear example of chemical defense. wjpmr.com Studying the ecological interactions mediated by this compound can provide insights into plant-insect and plant-pathogen co-evolution. Understanding how this compound deters herbivores or inhibits microbial growth could inform strategies for developing more resilient crops, potentially through breeding or genetic engineering to enhance the production of defensive compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the foundational steps to formulate a research question about Collinusin's biochemical mechanisms?

- Methodological Answer : Begin by identifying gaps in existing literature using systematic reviews and databases like PubMed or Google Scholar. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess the viability of the question . For example:

- Feasibility: Can the mechanism be studied within available lab resources?

- Novelty: Does the question address unresolved interactions (e.g., enzyme inhibition vs. activation)?

- Use the PICO framework (Population, Intervention, Comparison, Outcome) if studying therapeutic effects .

Q. How should researchers design initial experiments to assess this compound's biological activity?

- Methodological Answer :

- Dosage Ranges : Start with in vitro assays (e.g., IC50 determination) using a dose-response curve (e.g., 0.1–100 µM) to identify effective concentrations .

- Controls : Include positive/negative controls (e.g., known enzyme inhibitors) and solvent controls (e.g., DMSO) to validate results .

- Reproducibility : Replicate experiments ≥3 times and report standard deviations. Pre-register protocols on platforms like Open Science Framework to reduce bias .

Q. What are the best practices for synthesizing and characterizing this compound in a lab setting?

- Methodological Answer :

- Synthesis : Follow peer-reviewed protocols (e.g., solid-phase synthesis for peptide-derived compounds) and verify purity via HPLC (>95%) .

- Characterization : Use NMR, mass spectrometry, and X-ray crystallography for structural confirmation. Report spectral data in supplementary materials .

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal) for experimental details to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., cell line specificity or assay conditions) .

- Cross-Validation : Use orthogonal methods (e.g., CRISPR knockouts vs. pharmacological inhibition) to confirm target engagement .

- Data Transparency : Share raw datasets and analysis code publicly to enable independent verification .

Q. What strategies are effective for integrating multi-omics data in this compound toxicity studies?

- Methodological Answer :

- Workflow Design : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to map pathways affected by this compound .

- Bioinformatics Tools : Use platforms like STRING for protein interaction networks or MetaboAnalyst for pathway enrichment analysis .

- Data Integration : Apply machine learning (e.g., random forests) to identify biomarkers of toxicity and validate them in animal models .

Q. How should researchers address variability in this compound's pharmacokinetic data between in vitro and in vivo models?

- Methodological Answer :

- Model Selection : Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data .

- Species-Specific Factors : Account for metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans) .

- Sampling Frequency : Collect plasma/tissue samples at multiple time points to capture absorption/distribution dynamics .

Data Reporting and Reproducibility

Q. What data must be included in publications to ensure this compound studies are reproducible?

- Methodological Answer :

- Essential Elements :

- Synthetic protocols (solvents, temperatures, yields) .

- Analytical data (NMR shifts, HPLC chromatograms) .

- Biological assay conditions (pH, incubation time, cell density) .

- Supplementary Materials : Upload raw spectra, dose-response curves, and statistical analysis scripts as .csv or .zip files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products